molecular formula C17H16FN5O4S B2543104 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 1040645-49-5

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2543104
CAS No.: 1040645-49-5
M. Wt: 405.4
InChI Key: QRANJKYQXLDNMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The tetrahydrothiophene ring and the pyrazolopyrimidine ring are likely to be key structural features. These rings may influence the compound’s conformation and reactivity .

Scientific Research Applications

Neuroinflammation Imaging

A novel series of pyrazolo[1,5-a]pyrimidines, structurally related to a known compound, demonstrated high affinity for the translocator protein 18 kDa (TSPO), an early biomarker for neuroinflammatory processes. The compounds displayed subnanomolar affinity, comparable to the reference, with potential as in vivo PET radiotracers for neuroinflammation, supported by brain uptake and accumulation in a rodent model of neuroinflammation. This underscores their value in researching neuroinflammatory conditions and the development of imaging agents for such diseases (Damont et al., 2015).

Antitumor Activity

Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested for their anticancer activity against 60 cancer cell lines. One compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting a potential pathway for discovering new anticancer agents by modifying the pyrimidine ring in the compound's structure (Al-Sanea et al., 2020).

Antimicrobial Activity

Another study focused on the synthesis of new heterocycles incorporating the antipyrine moiety, which demonstrated antimicrobial activity. These compounds were characterized by various spectroscopic methods and their antimicrobial efficacy tested, providing insights into the development of novel antimicrobial agents (Bondock et al., 2008).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide were studied for their antioxidant activity. The structures were characterized, and their antioxidant capabilities were assessed in vitro, showing significant activity. This research contributes to the understanding of the antioxidant potential of pyrazole-acetamide derivatives and their possible therapeutic applications (Chkirate et al., 2019).

Properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O4S/c18-11-2-1-3-12(6-11)21-15(24)8-22-10-19-16-14(17(22)25)7-20-23(16)13-4-5-28(26,27)9-13/h1-3,6-7,10,13H,4-5,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRANJKYQXLDNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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